molecular formula C9H6BrN B152726 7-Bromoquinoline CAS No. 4965-36-0

7-Bromoquinoline

Cat. No. B152726
CAS RN: 4965-36-0
M. Wt: 208.05 g/mol
InChI Key: XYBSZCUHOLWQQU-UHFFFAOYSA-N
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Description

7-Bromoquinoline is a brominated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H6BrN. It is characterized by the presence of a bromine atom at the 7th position of the quinoline ring system. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and has been utilized in the development of kinase inhibitors, photolabile protecting groups, and other biologically active compounds .

Synthesis Analysis

The synthesis of 7-Bromoquinoline and its derivatives has been achieved through various methods. For instance, 7-bromo-5,8-dimethylisoquinoline was selectively synthesized by bromination of 5,8-dimethylisoquinoline, which was obtained from p-xylene . Another approach involved the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination . Additionally, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized using a modified Conrad-Limpach procedure .

Molecular Structure Analysis

The molecular structure of 7-Bromoquinoline has been analyzed through various studies. For example, the structure of 7-bromoquinolin-8-ol was established, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state .

Chemical Reactions Analysis

7-Bromoquinoline and its derivatives participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of kinase inhibitors, where the bromine atom can be displaced by nucleophilic substitution reactions . The compound has also been used in the preparation of photolabile protecting groups for carboxylic acids, demonstrating sensitivity to multiphoton excitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromoquinoline derivatives are influenced by the presence of the bromine atom and other substituents on the quinoline ring. These properties are crucial for their biological activity and their interaction with biological targets. For instance, the introduction of bromine and other substituents can significantly enhance the inhibitory potency of kinase inhibitors . The solubility, fluorescence, and quantum efficiency of these compounds are also important parameters that have been optimized for biological applications .

Scientific Research Applications

Synthesis and Derivatives

7-Bromoquinoline and its derivatives play a crucial role in synthetic chemistry. Şahin et al. (2008) described the efficient synthesis of various quinoline derivatives from 7-bromoquinoline, showcasing its utility in creating complex molecular structures. This process includes the synthesis of tribromoquinoline and dibromoquinoline, emphasizing the compound's versatility in organic synthesis (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008). Additionally, Broch, Anizon, and Moreau (2008) achieved the first synthesis of 3,6′- and 3,7′-biquinoline derivatives using 7-bromoquinoline, indicating its importance in creating novel organic compounds (Broch, Anizon, & Moreau, 2008).

Coordination Chemistry

7-Bromoquinoline is used in coordination chemistry to create metal complexes. Enders, Kohl, and Pritzkow (2001) synthesized 8-quinolylcyclopentadienyl metal complexes using 8-bromoquinoline, highlighting its role in forming metal-organic frameworks (Enders, Kohl, & Pritzkow, 2001).

Antimicrobial Research

In antimicrobial research, Krishna (2018) synthesized a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives and investigated their in vitro antimicrobial activities, illustrating the potential of 7-bromoquinoline derivatives in developing new antimicrobial agents (Krishna, 2018).

Photochemistry and Photoprotection

7-Bromoquinoline is significant in photochemistry for creating photolabile protecting groups. Zhu et al. (2006) explored 8-bromo-7-hydroxyquinoline (BHQ) as a photoremovable protecting group, especially for physiological use in cell and tissue culture. They emphasized its efficiency in photolysis and potential application in regulating biological effectors with light (Zhu, Pavlos, Toscano, & Dore, 2006).

Anticancer Research

In cancer research, Aneja et al. (2006) synthesized halogenated noscapine analogs, including a bromo-analog, demonstrating their ability to interfere with microtubules and induce apoptosis in cancer cells. This research underlines the potential of bromoquinoline derivatives in developing new chemotherapeutic agents (Aneja, Vangapandu, Lopus, Viswesarappa, Dhiman, Verma, Chandra, Panda, & Joshi, 2006).

Safety And Hazards

7-Bromoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

7-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBSZCUHOLWQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334593
Record name 7-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinoline

CAS RN

4965-36-0
Record name 7-Bromoquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromoquinoline
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Record name 7-Bromoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
MA Ezeokonkwo, F Ibeanu, C Eze, A Ibezim… - Int. J. Appl …, 2019 - academia.edu
Some quinoline-5, 8-dione derivatives incorporating aryl sulphonamides have been synthesized. This was achieved by direct nucleophilic amination of 7-bromoquinoline-5, 8-dione …
Number of citations: 4 www.academia.edu
JJ Hirner, MJ Zacuto - Tetrahedron Letters, 2009 - Elsevier
… The only known example of this strategy for the synthesis of mono-7-substituted quinolines used 7-bromoquinoline, as documented in Ref. 2a. For application to more highly substituted …
Number of citations: 24 www.sciencedirect.com
AE Conroy, HS Mosher… - Journal of the American …, 1949 - ACS Publications
… Hy droxy-7 -bromoquinoline.—The intermediate 4-hydroxy-7-bromoquinoline-3-carboxylic … of the 3carbethoxy-4-hydroxy-7-bromoquinoline with 5% sodium hydroxide solution …
Number of citations: 10 pubs.acs.org
JH Song, SW Jeong, SU Ham - Journal of the Korean Chemical …, 2002 - koreascience.kr
… So far, the only practical method that leads to 7-bromoquinoline-5,… Seeking a new and milder route to 7-bromoquinoline-5,8-… -bromo derivative will permit entry into 7-bromoquinoline-5,8-…
Number of citations: 7 koreascience.kr
KR Brower, WP Samuels, JW Way… - Journal of Organic …, 1953 - ACS Publications
… The dichromates of the mixed 5- and 7-isomers were separated by fractionalrecrystallization and the 7-bromoquinoline was recovered from its dichromate by treatment with strong alkali. …
Number of citations: 23 pubs.acs.org
SA Egu, UC Okoro… - Journal of Heterocyclic …, 2017 - Wiley Online Library
The synthesis of new derivatives of 6,7‐dibromoquinoline‐5,8‐dione and 6,7‐dichloroquinoline‐5,8‐dione via palladium/Sphos‐mediated Suzuki–Miyaura cross‐coupling reaction is …
Number of citations: 8 onlinelibrary.wiley.com
RO Clinton, CM Suter - Journal of the American Chemical Society, 1947 - ACS Publications
… quinoline, identical with the compound prepared from 7-bromoquinoline and … Pure 7-bromoquinoline was … of 7-bromoquinoline and 1 g. of copper bronze, and the resulting mixture was …
Number of citations: 9 pubs.acs.org
DL Boger, SR Duff, JS Panek… - The Journal of Organic …, 1985 - ACS Publications
… (c) Treatment of suspensions of 7-bromoquinoline-5,8-quinone (27) in THF, CH3OH, DMF, and … tobe conducted under conditions in which the 7-bromoquinoline-5,8-quinone is soluble. …
Number of citations: 196 pubs.acs.org
DL Boger, KC Cassidy, S Nakahara - Journal of the American …, 1993 - ACS Publications
… of the C ring C5 amine through modified Curtius rearrangement of the carboxylic acid 18 preceded a gratifying selective Fremy’s saltoxidation of 20 to the key 7-bromoquinoline-5,8-…
Number of citations: 88 pubs.acs.org
SAO Egu, UCT Wirth - Citeseer
… of 6,7-dibromo-5,8-quinolinequinone and 6,7-chloro-5,8-quinolinequinone with 4-bromophenyl boronic acid unexpectedly gave oligomers, 6,6’-(1,4-phenylene)bis(7-bromoquinoline-5,…
Number of citations: 2 citeseerx.ist.psu.edu

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